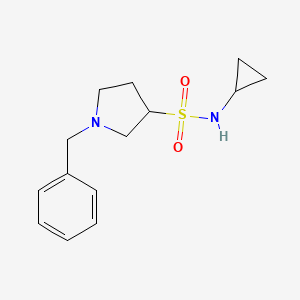![molecular formula C21H24N4O2S B2561420 4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 1775506-17-6](/img/structure/B2561420.png)
4-(4-methylbenzyl)-5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis and Antimicrobial Activities of 1,2,4-Triazole Derivatives : A study by Bektaş et al. (2007) reported the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and their antimicrobial activities. These compounds were synthesized from various ester ethoxycarbonylhydrazones and primary amines, showing moderate to good activities against test microorganisms, indicating their potential in antimicrobial applications Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007.
Biological Evaluation of Triazole Derivatives : Another research by Jadhav et al. (2017) focused on the synthesis of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid. These compounds exhibited moderate to good antimicrobial activities against tested bacterial and fungal strains, demonstrating the potential of triazole derivatives as antimicrobial agents Jadhav, Raundal, Patil, & Bobade, 2017.
Molecular Stability and Cancer Research
- Molecular Stability and EGFR Inhibition : Research by Karayel (2021) on benzimidazole derivatives bearing 1,2,4-triazole showed detailed analysis of their tautomeric properties, conformations, and anti-cancer properties through density functional theory and molecular docking. These compounds demonstrated potential as EGFR inhibitors, highlighting the role of 1,2,4-triazole derivatives in cancer research Karayel, 2021.
properties
IUPAC Name |
4-[(4-methylphenyl)methyl]-3-[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-14-3-6-16(7-4-14)13-25-19(22-23-21(25)27)17-9-11-24(12-10-17)20(26)18-8-5-15(2)28-18/h3-8,17H,9-13H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQWJSROWNWIFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)C4=CC=C(S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

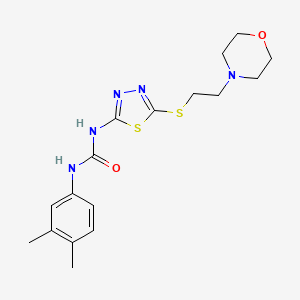
![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)
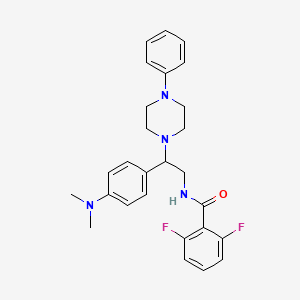
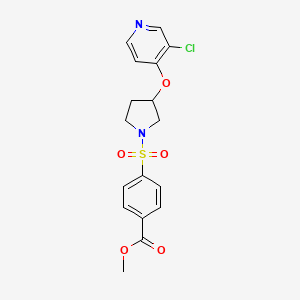
![(Z)-8-(2-methoxyphenyl)-2-(thiophen-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2561347.png)
![N,N-diethyl-2-[3-(2-oxo-2-piperidin-1-ylethyl)sulfonylindol-1-yl]acetamide](/img/structure/B2561348.png)
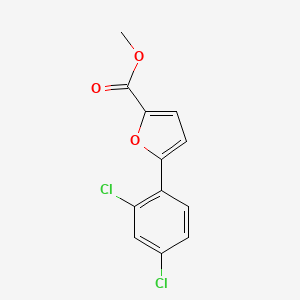

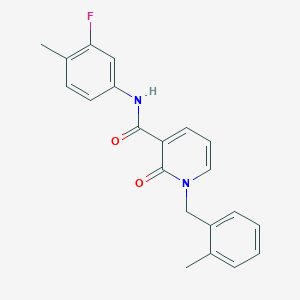
![5-bromo-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2561356.png)
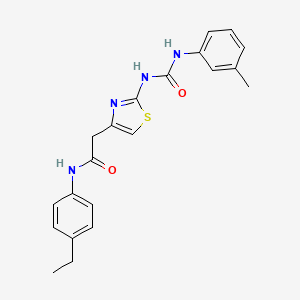
![N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenyl-3-thienyl}benzenecarboxamide](/img/structure/B2561359.png)
